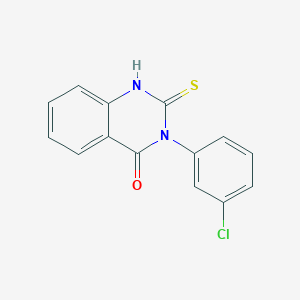

3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one

Overview

Description

The compound 3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one belongs to a broader class of quinazolinone derivatives, recognized for their diverse pharmacological properties. The interest in these compounds stems from their structural versatility, which allows for a wide range of biological activities, making them significant in medicinal chemistry research.

Synthesis Analysis

The synthesis of quinazolinone derivatives involves strategic coupling of precursor molecules, often employing conditions that facilitate the formation of the quinazolinone core. For example, a novel thiadiazole derivative containing quinazolin-4-one moieties was synthesized via the coupling of specific precursors, demonstrating the complexity and versatility in synthesizing these compounds (Mohammed et al., 2020).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is often characterized by techniques such as X-ray crystallography, NMR, and IR spectroscopy. These methods provide insights into the compound's conformation, bonding, and overall molecular architecture. For instance, the crystal structure of ethyl 2-[(4-oxo-3-phenyl-3,4-di-hydro-quinazolin-2-yl)sulfanyl]acetate was elucidated, revealing intermolecular interactions and the compound's three-dimensional arrangement (Tien et al., 2020).

Chemical Reactions and Properties

Quinazolinone derivatives undergo various chemical reactions, including tautomerism, which significantly affects their chemical behavior. The existence of keto-enol tautomerism in certain derivatives, as confirmed by spectroscopic studies, illustrates the dynamic nature of these compounds under different conditions (Mohammed et al., 2020).

Scientific Research Applications

Anticancer Activity: Quinazoline derivatives exhibit remarkable activity against specific cancer cell lines. The synthesis and optimization of these compounds have been crucial in targeting EGFR-tyrosine kinase as antitumor agents (Noolvi & Patel, 2013).

Structural Analysis: The structure of quinazoline derivatives, such as ethyl 2-[(4-oxo-3-phenyl-3,4-di-hydro-quinazolin-2-yl)sulfanyl]acetate, has been studied, revealing insights into molecular interactions and configurations (Tien et al., 2020).

Antimicrobial, Analgesic, and Anti-inflammatory Activities: Quinazoline derivatives have been synthesized and screened for antimicrobial, analgesic, and anti-inflammatory properties. Specific substitutions at certain positions on the quinazoline ring enhance these activities (Dash et al., 2017).

Synthesis and Reactions: The synthesis processes and reactions of various quinazoline derivatives, including their interactions with different compounds, have been documented, contributing to the understanding of their chemical properties and potential applications (Saleh et al., 2003).

Analgesic and Anti-inflammatory Agents: Certain quinazolin-4-one derivatives have shown promising results as analgesic and anti-inflammatory agents with fewer side effects compared to traditional drugs (Alagarsamy et al., 2008).

Diuretic Agents: Quinazolin-4-one derivatives have been explored as diuretic agents, indicating the versatility of these compounds in medicinal chemistry (Maarouf et al., 2004).

H1-Antihistaminic Agents: Novel quinazolin-4-one compounds have been synthesized and tested for H1-antihistaminic activity, showing significant results and potential for new drug development (Alagarsamy & Parthiban, 2014).

Antimicrobial Agents: Certain substituted 2-mercaptoquinazoline analogs exhibit broad-spectrum antimicrobial activity, providing a basis for developing potent antimicrobial agents (El-Azab, 2007).

Insecticidal Agents: Quinazolin-4-one derivatives have been synthesized and evaluated for their insecticidal activity against certain pests, expanding the potential applications of these compounds (Sah et al., 2010).

Antihypertensive Activity: Quinazoline derivatives have been synthesized and tested for antihypertensive activity, showing promising results in animal models (Rahman et al., 2014).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one is the oxidative phosphorylation pathway . This compound acts as a chemical inhibitor of this pathway, which plays a crucial role in the production of ATP, the primary energy currency of the cell .

Mode of Action

This compound interacts with its targets by acting as a protonophore . It alters the permeability of the mitochondrial inner membrane to protons, causing the dissipation of the proton gradient across the inner mitochondrial membrane . This action reduces the ability of ATP synthase to function optimally .

Biochemical Pathways

The compound affects the electron transport chain in the mitochondria, a key biochemical pathway involved in energy production . By uncoupling the proton gradient that is established during the normal activity of electron carriers in this chain, it disrupts the process of oxidative phosphorylation .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver, specifically by the cyp2d6 enzyme . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the compound’s action is the gradual destruction of living cells and death of the organism . . elegans models, suggesting a degree of hormesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to cross biological membranes. Additionally, the presence of other compounds can potentially lead to drug-drug interactions, altering the compound’s pharmacokinetics .

properties

IUPAC Name |

3-(3-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2OS/c15-9-4-3-5-10(8-9)17-13(18)11-6-1-2-7-12(11)16-14(17)19/h1-8H,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJSTKNFJYVLBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351582 | |

| Record name | 3-(3-chloro-phenyl)-2-mercapto-3h-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1028-38-2 | |

| Record name | MLS002920161 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-chloro-phenyl)-2-mercapto-3h-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

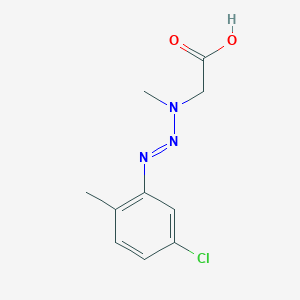

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine](/img/structure/B89452.png)

![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B89474.png)